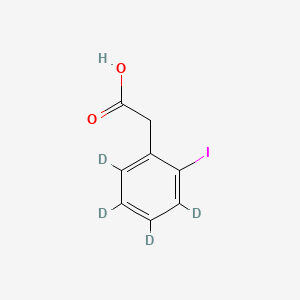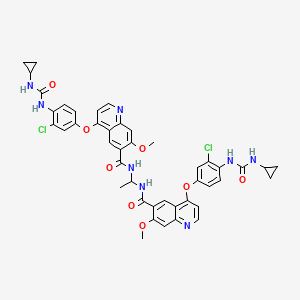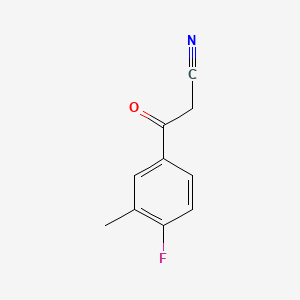
4,5-Pyridazinediol, 3-(fluoromethyl)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)diazinane-4,5-diol is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and two hydroxyl groups, making it a diazinane derivative. The presence of a fluoromethyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)diazinane-4,5-diol typically involves the fluorination of diazinane derivatives. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)diazinane-4,5-diol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of advanced fluorinating agents and catalysts can further optimize the yield and reduce the production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)diazinane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)diazinane-4,5-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a potent inhibitor or activator of enzymes and receptors involved in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diazinane: A similar compound with nitrogen atoms at positions 1 and 2.
1,3-Diazinane: Another isomer with nitrogen atoms at positions 1 and 3.
1,4-Diazinane (Piperazine): A well-known compound with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Fluoromethyl)diazinane-4,5-diol is unique due to the presence of both hydroxyl and fluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C5H11FN2O2 |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
3-(fluoromethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H11FN2O2/c6-1-3-5(10)4(9)2-7-8-3/h3-5,7-10H,1-2H2 |
Clave InChI |
XFPVFEOBATWQKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(NN1)CF)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)



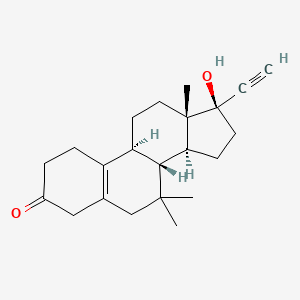

![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
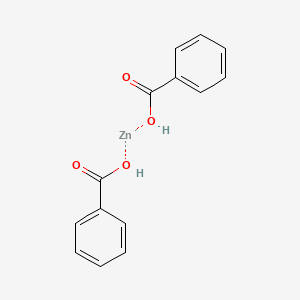
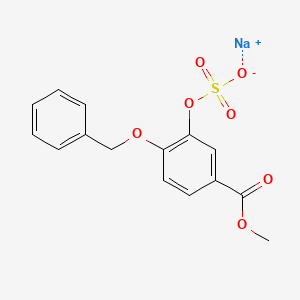

![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
